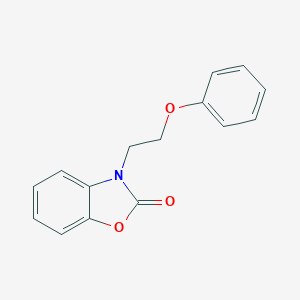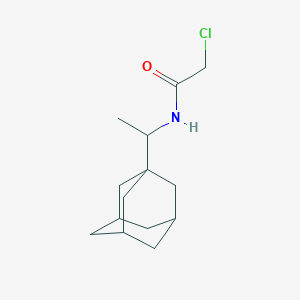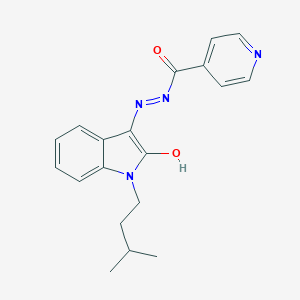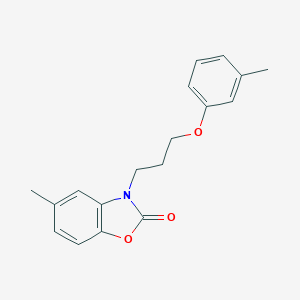
N-(4-(2-(2,4-Dioxothiazolidin-3-yl)acetyl)phenyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide” is a compound that belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
A series of ethyl- (2- (5-arylidine)-2,4-dioxothiazolidin-3-yl) and 2-oxo-4-thioxothiazolidin-3-yl) acetamido) esters were synthesized by utilizing Knoevenagel condensation as the final step in low to good yields . All compounds were elucidated using spectral analysis .
Molecular Structure Analysis
The molecular structure of the compound was elucidated using spectral analysis, including 1H NMR, 13C NMR, MS, and IR .
Chemical Reactions Analysis
The compound was evaluated for its in vitro α-glucosidase activity using Saccharomyces cerevisiae α-glucosidase enzyme . The results of the in vitro cytotoxicity screening of compounds revealed that most of the synthesized compounds were nontoxic .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were determined using various techniques, including 1H-NMR, 13C-NMR, and IR .
Wirkmechanismus
Target of Action
The primary target of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide is VEGFR-2 , a receptor tyrosine kinase . This receptor mediates both inter- and intracellular communication through signal transduction .
Mode of Action
N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide inhibits VEGFR-2, thereby stopping the growth of cancer cells . The compound’s interaction with its target results in increased apoptosis in cancer cells .
Biochemical Pathways
The compound affects the histone deacetylation pathway . By inhibiting this pathway, the compound can alter gene expression, leading to the death of cancer cells .
Pharmacokinetics
It is known that the compound’s lipophilicity can affect its cell permeability . A higher lipophilicity can lead to better cell permeability , which can impact the compound’s bioavailability.
Result of Action
The compound’s action results in notable anti-proliferative activities against cancer cell lines . It increases apoptosis in cancer cells , arresting their growth in the S phase . The compound also increases the levels of BAX, a pro-apoptotic protein, and decreases Bcl-2, an anti-apoptotic protein . Additionally, it increases the levels of caspase-8 and caspase-9 , which are involved in the initiation of apoptosis.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s lipophilicity can affect its cell permeability , which in turn can affect its efficacy
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to possess a range of pharmacological activities. However, there are also some limitations to its use in lab experiments. N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. In addition, N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide. One area of interest is the development of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential use of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide in combination with other drugs for the treatment of various diseases. Finally, the elucidation of the precise mechanism of action of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide and its downstream signaling pathways could provide valuable insights into its therapeutic potential.
Synthesemethoden
N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-thiazolidinedione with 4-aminobenzoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide. This method has been reported to yield high purity and good yields of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
Hypoglykämische Aktivität
Die Verbindung wurde synthetisiert und auf ihre hypoglykämische Aktivität untersucht . Die synthetisierten Derivate zeigten eine signifikante hypoglykämische Aktivität im Tiermodell mit weißen Albino-Ratten . Dies deutet auf mögliche Anwendungen bei der Behandlung von Diabetes hin.
Antiepileptische Aktivität
Thiazol-tragende Hybride auf Basis von 2-Imino-4-thiazolidinon- und 2,4-Dioxothiazolidin-5-carbonsäure-Kernen, die strukturell der fraglichen Verbindung ähnlich sind, wurden synthetisiert und auf ihre antiepileptische Aktivität untersucht . Einige dieser Verbindungen zeigten eine ausgezeichnete antikonvulsive Aktivität sowohl in Pentylen-tetrazol-induzierten Krampfanfällen als auch in maximalen Elektroschockkrampfanfalltests .
Krebstherapie
Die Verbindung könnte möglicherweise in der Krebstherapie eingesetzt werden . Das epidermale Wachstumsfaktor-Rezeptor (EGFR)-Enzym spielt eine entscheidende Rolle bei der Steuerung des Zellzyklus, was es zu einem vielversprechenden Ziel für die Entwicklung von Krebsmedikamenten macht .
Antibakterielle Aktivität
Die Verbindung könnte möglicherweise eine antibakterielle Aktivität haben . Es wurde festgestellt, dass eine Verbindung mit ähnlicher Struktur eine starke inhibitorische Aktivität aufweist, deren Wirksamkeit der des Standardmedikaments Vancomycin entspricht
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide are intriguing. The compound has been found to interact with a variety of enzymes and proteins . For instance, it has been shown to inhibit 15-PGDH activity, a key enzyme involved in prostaglandin degradation . This interaction is believed to be due to the compound’s ability to bind to specific amino acids within the enzyme .
Cellular Effects
N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide has been shown to have significant effects on cellular processes. For example, it has been found to increase PGE 2 concentration, a key mediator of inflammation and other physiological processes . This suggests that the compound may have a role in modulating cellular responses to inflammation .
Molecular Mechanism
The molecular mechanism of action of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide is complex and multifaceted. It is believed to exert its effects through a combination of enzyme inhibition, binding interactions with biomolecules, and changes in gene expression . For example, it has been shown to inhibit 15-PGDH activity, suggesting a role in modulating prostaglandin levels .
Temporal Effects in Laboratory Settings
The effects of N-(4-(2-(2,4-dioxothiazolidin-3-yl)acetyl)phenyl)benzamide in laboratory settings appear to be time-dependent
Metabolic Pathways
Given its interaction with 15-PGDH, it is likely that it is involved in the metabolism of prostaglandins .
Subcellular Localization
Given its biochemical properties, it is likely that it localizes to areas of the cell where 15-PGDH is present .
Eigenschaften
IUPAC Name |
N-[4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-15(10-20-16(22)11-25-18(20)24)12-6-8-14(9-7-12)19-17(23)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKONNYASLUGCIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)
![3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352954.png)
![N-(1-adamantyl)-4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzamide](/img/structure/B352955.png)

![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)
![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)

![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B352969.png)

![N-[3-[(2-Hydroxy-1-propan-2-ylindol-3-yl)diazenyl]-3-oxopropyl]benzamide](/img/structure/B352972.png)

![3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352988.png)